![molecular formula C13H22N4O2 B2780830 Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate CAS No. 1824343-47-6](/img/structure/B2780830.png)
Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H22N4O2 . It is a useful research compound. The compound is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate can be determined using techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . Single crystal X-ray diffraction analysis can further confirm the structure .Physical And Chemical Properties Analysis
Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate is a powder at room temperature . It has a molecular weight of 266.34 .Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationship Studies
A series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor led to potent in vitro compounds with anti-inflammatory and antinociceptive activities in animal models, highlighting the potential of H4R antagonists in pain management. This research showcases the utility of tert-butyl pyrimidine derivatives in developing new therapeutic agents (Altenbach et al., 2008).
Metabolism and Pharmacokinetics
A study on CP-533,536, a prostaglandin E2 agonist, detailed the in vitro metabolism by CYP3A4, CYP3A5, and CYP2C8 enzymes. The research provided insights into the metabolic pathways, including oxidation and C-demethylation of the tert-butyl group, underscoring the importance of understanding drug metabolism in drug development (Prakash et al., 2008).
Antibacterial Agents Development
Research on 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids demonstrated their potent in vitro and in vivo antibacterial activities. The study emphasized the critical role of cycloalkylamino groups in enhancing the therapeutic potential of these compounds, offering a pathway to new antibacterial treatments (Bouzard et al., 1992).
Influenza Neuraminidase Inhibitors
A potent inhibitor of influenza neuraminidase was developed through the efficient synthesis of pyrrolidine cores. This work highlights the critical role of pyrrolidine derivatives in the design of antiviral drugs, particularly for treating influenza (Wang et al., 2001).
Synthetic Chemistry Applications
A palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water was developed to synthesize polysubstituted aminopyrroles and their bicyclic analogues. This methodology demonstrates the versatility of pyrrolidine derivatives in constructing complex molecular frameworks, useful in drug discovery and materials science (Qiu et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-4-5-11(17)9-16-8-10(14)7-15-16/h7-8,11H,4-6,9,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMLZBMKFHWLOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2C=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2-Methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2780747.png)

![3-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B2780752.png)
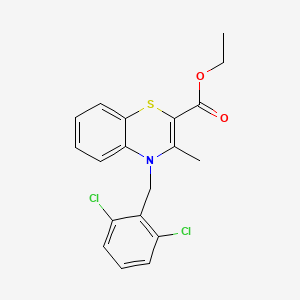
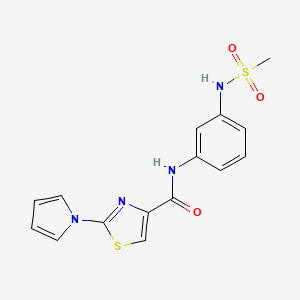
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2780755.png)

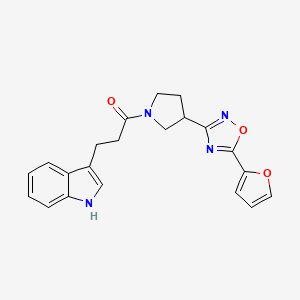
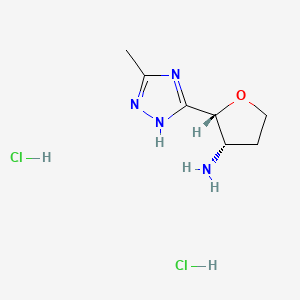
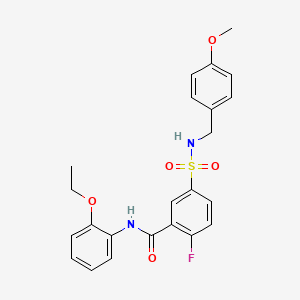
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2780763.png)
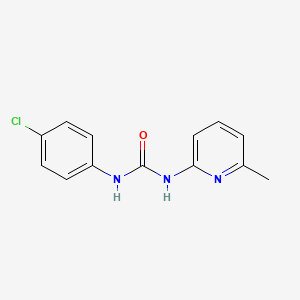
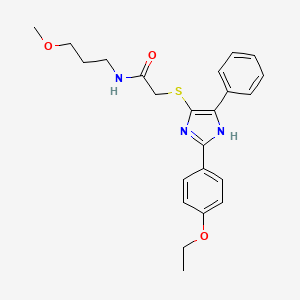
![Ethyl 2-[[2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2780768.png)